molecular formula C14H23N5O3S2 B5276170 N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5276170
M. Wt: 373.5 g/mol
InChI Key: SDBOGVABHINEHN-UHFFFAOYSA-N
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Description

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound featuring a thiadiazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxyethyl group and thiadiazole ring are particularly noteworthy for their roles in various reactions and interactions .

Properties

IUPAC Name

3-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S2/c1-18(2)14(21)19-6-4-5-10(9-19)11(20)15-12-16-17-13(24-12)23-8-7-22-3/h10H,4-9H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOGVABHINEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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